(±)-Tetramisole hydrochloride discovery and history
(±)-Tetramisole hydrochloride discovery and history
An In-depth Technical Guide to the Discovery and History of (±)-Tetramisole Hydrochloride
Introduction
(±)-Tetramisole hydrochloride is a synthetic anthelmintic compound that has played a significant role in both veterinary and human medicine. First synthesized in the 1960s, its discovery marked a notable advancement in the treatment of parasitic nematode infections. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and key experimental findings related to (±)-Tetramisole hydrochloride, intended for researchers, scientists, and drug development professionals.
Discovery and History
The story of tetramisole begins in the early 1960s at Janssen Pharmaceutica in Belgium.[1][2][3] In 1966, a team of scientists led by Paul Janssen reported the discovery of a new potent, broad-spectrum anthelmintic agent, designated R 8299, which was the racemic mixture of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, later named tetramisole.[4]
Initially introduced as a veterinary anthelmintic in 1965, it was subsequently used in humans starting in 1966.[2][5] A pivotal development in the history of tetramisole was the resolution of its racemic mixture into its two optical isomers: the levorotatory (-) isomer, levamisole, and the dextrorotatory (+) isomer, dexamisole.[5] Researchers at American Cyanamid were successful in separating these isomers.[2] Subsequent studies revealed that the levorotatory isomer, levamisole, was responsible for the majority of the anthelmintic activity.[2][6] Levamisole was found to be several-fold more potent than the dextrorotatory isomer.[5] This led to the development and marketing of levamisole as a more potent and safer alternative to the racemic tetramisole, with a wider margin of safety and lower required dosages.[2][7]
While its primary use has been as an anthelmintic, tetramisole and its active isomer, levamisole, have also been investigated for their immunomodulatory properties, with research exploring their potential in stimulating the immune system.[8][9][10]
Chemical Synthesis
The synthesis of (±)-tetramisole hydrochloride has been approached through various routes since its discovery. A common and historically significant method starts from styrene oxide. The general process involves several key steps, although variations exist in the specific reagents and conditions used.
One of the early and widely referenced synthetic routes is described in patents, such as US Patent 3,855,234.[11][12] This process generally involves:
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Reaction of styrene oxide with ethanolamine.
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Chlorination of the resulting amino alcohol.
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Cyclization with thiourea.
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A secondary chlorination and hydrolysis to yield the tetramisole free base.
More recent patents have disclosed alternative and improved synthesis methods aiming for higher yields and more environmentally friendly processes.[11][13][14] For instance, one method involves the reaction of 1,2-dibromoethylbenzene with 2-aminothiazoline hydrochloride.[11][15]
Below is a generalized workflow for a common synthesis approach.
Mechanism of Action
The primary anthelmintic action of tetramisole is attributed to its agonistic activity on the nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes.[16][17] This leads to the following cascade of events:
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Receptor Binding: Tetramisole binds to and activates the nAChRs on the parasite's muscle cells.
-
Depolarization: This activation causes a sustained influx of positive ions, leading to persistent depolarization of the muscle cell membrane.
-
Spastic Paralysis: The continuous muscle contraction results in a state of spastic paralysis in the worm.
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Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[18]
In addition to its effect on nAChRs, tetramisole is also a known inhibitor of alkaline phosphatases.[6][17] This property is not directly related to its anthelmintic effect but has made it a useful tool in biochemical research.
The signaling pathway for the anthelmintic action of tetramisole is illustrated below.
Quantitative Data
A summary of the quantitative data related to (±)-tetramisole hydrochloride and its isomers is presented in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂S·HCl | [6][19] |
| Molecular Weight | 240.75 g/mol | [6][19] |
| Melting Point (HCl salt) | 264-265 °C | [6][16] |
| Melting Point (free base) | 87-89 °C | [16] |
| pKa | 8.0 | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | 50 mg/mL | [6] |
Table 2: Anthelmintic Dosages
| Species | Drug | Dosage | Reference |
| Livestock | Tetramisole HCl | 15 mg/kg | [19] |
| Cattle | Levamisole | 7.5 mg/kg | [7] |
| Swine | Levamisole | 7.5 mg/kg | [7] |
| Humans | Levamisole | 2.5 mg/kg (single dose) | [20] |
Table 3: Efficacy Against Ascaris
| Drug Concentration | Effect | Time to Effect | Reference |
| 100 µg/mL | Paralysis of live Ascaris | 3 minutes | [21][22] |
| 10 µg/mL | Sustained contraction of isolated Ascaris muscle | - | [21][22] |
Key Experiments and Methodologies
A foundational study on the mechanism of tetramisole's action was conducted by Aceves, Erlij, and Martínez-Marañón, who investigated its effects on the somatic muscle of Ascaris lumbricoides.[22][23]
Experiment: Effect of Tetramisole on Ascaris Somatic Muscle
Objective: To determine the physiological effects of tetramisole on the muscle function of Ascaris.
Methodology:
-
Preparation of Muscle Tissue: Specimens of Ascaris lumbricoides were obtained from pigs. A segment of the worm was cut open, and the gut was removed. The muscle preparation was then suspended vertically in a temperature-controlled bath (38°C) containing a physiological solution.[23]
-
Mechanical Recording: One end of the muscle was fixed, and the other was attached to a mechanoelectrical transducer connected to a polygraph to record muscle contractions.[23]
-
Electrical Recording: To measure membrane potential, microelectrodes filled with 3 M KCl were inserted into the muscle cells. The electrical signals were amplified and displayed on an oscilloscope.[23]
-
Drug Application: Tetramisole was added to the bath at various concentrations (e.g., 10 µg/mL and 100 µg/mL) to observe its effects on muscle contraction and membrane potential.[21][22][23]
Key Findings:
-
Tetramisole at 100 µg/mL paralyzed live Ascaris within 3 minutes.[21][22]
-
A concentration of 10 µg/mL caused a sustained contraction of the isolated muscle.[21][22]
-
Tetramisole significantly reduced the resting membrane potential of the muscle cells from approximately 34 mV to 10 mV, indicating a strong depolarizing effect.[21][22]
The workflow for this type of experiment is outlined below.
References
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- 2. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. trex.bio [trex.bio]
- 4. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fengmuchem.com [fengmuchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. L-tetramisole. Enhancement of human lymphocyte response to antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112358490A - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 12. CN111377949B - Preparation method of tetramisole free base - Google Patents [patents.google.com]
- 13. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 14. CN103242347B - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]
- 15. tetramisole synthesis - chemicalbook [chemicalbook.com]
- 16. Levamisole - Wikipedia [en.wikipedia.org]
- 17. Tetramisole Hydrochloride | 5086-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Tetramisole Hydrochloride: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns - BLi-T [blitchem.com]
- 19. hegchem.com [hegchem.com]
- 20. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 21. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
